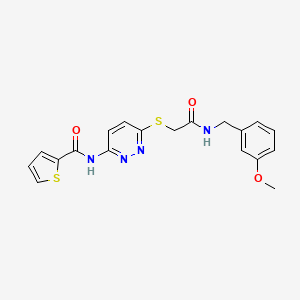

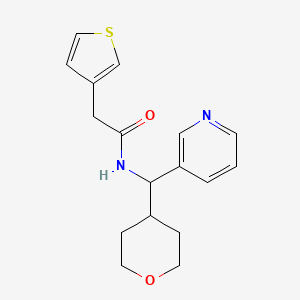

![molecular formula C18H15F3N4OS B2533151 Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034411-41-9](/img/structure/B2533151.png)

Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

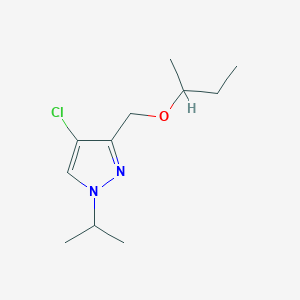

The compound "Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The structure of this compound suggests that it may have biological activity, given the presence of a piperazine ring and a trifluoromethylpyrimidinyl moiety, which are often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives typically involves Friedel-Crafts aroylation of O-protected 2-arylbenzo[b]thiophene nuclei, followed by deprotection to reveal functional groups such as hydroxyl and basic side chains . The specific compound may be synthesized through similar methods, with the addition of the trifluoromethylpyrimidinyl group to the piperazine ring.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a benzo[b]thiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The piperazine ring is a flexible, saturated heterocycle that can adopt various conformations to fit into biological targets. The trifluoromethyl group is a lipophilic moiety that can enhance binding to certain receptors or enzymes .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including nucleophilic addition under both basic and acidic conditions. For instance, benzo[b]thiophene sulfoxides can react with sulfur- and oxygen-containing nucleophiles to yield dihydro-3-substituted-benzo[b]thiophene 1-oxides or rearomatized 3-substituted-benzo[b]thiophenes . These reactions can be utilized to further modify the benzo[b]thiophene scaffold and introduce additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their substituents. The presence of a piperazine ring typically confers basicity to the molecule, while the trifluoromethyl group can increase the lipophilicity and potentially the membrane permeability of the compound. The benzo[b]thiophene core itself is aromatic and may contribute to the overall stability of the molecule. The specific physical properties such as melting point, solubility, and stability would need to be determined experimentally for the compound .

作用机制

Target of Action

The primary target of Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

this compound interacts with its target, the 5-HT1A serotonin receptors, by binding to them. The compound’s arylpiperazine moiety and benzo[b]thiophen ring substitutions influence its binding affinity . The most promising analogue of this compound displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors affects the serotonin system, a biochemical pathway that plays a role in various physiological functions and psychiatric disorders such as depression and anxiety .

Result of Action

The result of the compound’s action on the 5-HT1A serotonin receptors is the modulation of various physiological functions regulated by these receptors. This includes effects on thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It also has implications for psychiatric disorders such as depression and anxiety .

属性

IUPAC Name |

1-benzothiophen-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4OS/c19-18(20,21)15-10-16(23-11-22-15)24-5-7-25(8-6-24)17(26)14-9-12-3-1-2-4-13(12)27-14/h1-4,9-11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPQTRWTCXSMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

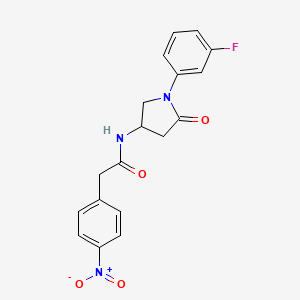

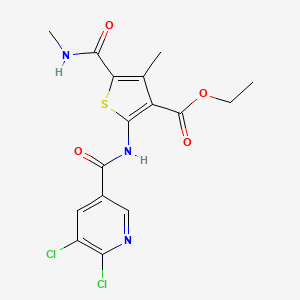

![4-benzyl-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2533079.png)

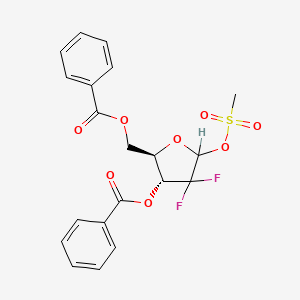

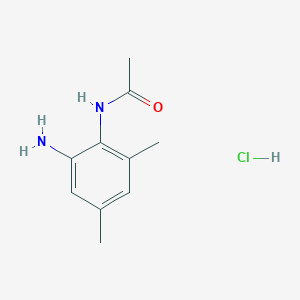

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2533080.png)

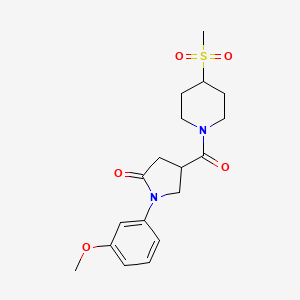

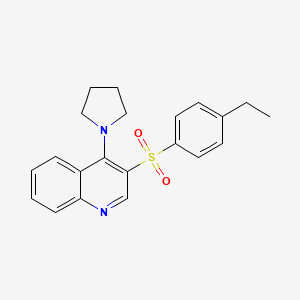

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)

![4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2533088.png)